N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S.ClH/c1-23(2)13-14-24(20(25)12-9-16-7-5-4-6-8-16)21-22-18-15-17(26-3)10-11-19(18)27-21;/h4-8,10-11,15H,9,12-14H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNIRPRWAMPFBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)CCC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride is a synthetic compound that has garnered attention in the field of pharmaceutical research due to its complex molecular structure and potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a dimethylamino group, a benzo[d]thiazole moiety, and a phenylpropanamide structure. Its molecular formula is , with a molecular weight of approximately 423.97 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Table 1: Structural Features
| Component | Description |
|---|---|
| Dimethylamino group | Enhances solubility and potential receptor binding |
| Methoxy group | May influence electronic properties and reactivity |
| Benzo[d]thiazole moiety | Known for various biological activities |
| Phenylpropanamide backbone | Provides structural stability and interaction sites |
Pharmacological Effects
Research indicates that this compound exhibits significant biological activity , particularly in the following areas:
- Antinociceptive Activity : Studies have demonstrated that compounds with similar structures show promise in analgesic applications. For instance, derivatives of dimethylaminoethyl compounds have exhibited antinociceptive effects in various pain models, including hot-plate and tail-flick tests .
- Antitumor Activity : Preliminary investigations suggest that this compound may inhibit enzymes involved in tumor progression, such as ubiquitin ligases, which are critical for protein degradation and cell cycle regulation.
- Neuroprotective Effects : The dimethylamino group is often associated with neuroprotective properties, potentially influencing neurotransmitter systems and offering therapeutic benefits in neurodegenerative diseases .
The mechanisms through which this compound exerts its effects may include:
- Receptor Modulation : The compound may interact with specific receptors in the central nervous system, modulating pain perception and inflammatory responses.
- Enzyme Inhibition : By targeting key enzymes involved in cancer cell proliferation and survival, the compound could potentially halt tumor growth.
- Signal Transduction Pathways : The influence on various signaling pathways may contribute to its neuroprotective and analgesic properties.
Study 1: Antinociceptive Evaluation
A study evaluating new derivatives of N-(dimethylamino)ethyl compounds found that several exhibited significant antinociceptive activity across multiple pain models. Notably, one derivative showed enhanced efficacy compared to standard analgesics like metamizole .
Study 2: Antitumor Potential
In vitro studies have indicated that compounds structurally related to this compound can inhibit the growth of various cancer cell lines by disrupting cell cycle progression through enzyme inhibition.
Comparison with Similar Compounds
Research Findings and Limitations
While the evidence lacks explicit data for the target compound, insights from structural analogs highlight:
- CNS Potential: Benzothiazoles with lipophilic side chains (e.g., 3-phenylpropanamide) are explored for neuroprotective or antipsychotic applications.
- Synthetic Feasibility : Analogous compounds in and utilize POCl3-mediated reactions or carboxamide couplings, suggesting viable synthetic routes for the target compound.
Limitations :
- Absence of experimental data (e.g., IC50, logP) precludes definitive conclusions on efficacy or toxicity.
- Evidence gaps in metabolic and safety profiles necessitate further study.
Q & A
Basic: What are the standard synthetic protocols for this compound, and what reaction conditions are critical for achieving high purity?
Answer:
The synthesis involves multi-step organic reactions, starting with the formation of the benzo[d]thiazole core. Key steps include:
- Azide incorporation : Using sodium azide (NaN₃) in a toluene:water (8:2) solvent system under reflux for 5–7 hours .
- Amidation/coupling : Reactions in polar aprotic solvents (e.g., DMF) with potassium carbonate (K₂CO₃) as a base, often at room temperature .
- Purification : Chromatography (e.g., silica gel) or recrystallization from ethanol-DMF mixtures to isolate the final product .
Critical parameters include strict temperature control during reflux, stoichiometric reagent ratios, and inert atmospheres to prevent side reactions .
Advanced: How can synthesis yield be optimized under varying solvent conditions?
Answer:
Yield optimization requires systematic screening of solvents and catalysts:
- Polar vs. non-polar solvents : Polar solvents like DMF enhance coupling reactions but may increase side products; toluene improves azide stability .
- Catalyst selection : Triethylamine (TEA) or DMAP can accelerate reaction kinetics in amidation steps .
- Design of Experiments (DoE) : Use response surface methodology to evaluate interactions between solvent polarity, temperature, and reaction time .
For example, replacing water with THF in azide reactions reduced hydrolysis byproducts, improving yield by 15% .
Basic: What spectroscopic techniques confirm the compound’s structural integrity?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks, e.g., distinguishing methoxy (-OCH₃) and dimethylamino (-N(CH₃)₂) groups .
- IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amides) .
- Mass spectrometry (MS) : High-resolution MS validates the molecular formula (C₁₉H₂₄ClN₂O₂S) and detects impurities .
Advanced: How can contradictory biological activity data across assays be resolved?
Answer:
Discrepancies may stem from assay-specific conditions (e.g., cell type, pH, or metabolite interference). Methodological solutions include:
- Orthogonal validation : Combine enzymatic assays (e.g., kinase inhibition) with cell viability assays (e.g., MTT) to confirm target specificity .
- Stability profiling : Use HPLC-MS to verify compound integrity under assay conditions (e.g., pH 7.4 buffer vs. serum-containing media) .
- Structural analogs : Synthesize derivatives (e.g., nitro or morpholino substitutions) to isolate pharmacophore contributions .
Basic: Which functional groups are critical for pharmacological activity?
Answer:
Key groups include:
- Benzo[d]thiazole : Enhances π-π stacking with aromatic residues in target proteins .
- Dimethylaminoethyl chain : Improves solubility and membrane permeability via protonation at physiological pH .
- Methoxy group : Electron-donating effects modulate electron density, influencing receptor binding .
Advanced: How can computational methods predict target interactions?
Answer:
- Molecular docking : Tools like AutoDock Vina simulate binding poses with proteins (e.g., kinase domains), guided by the compound’s 3D conformation from DFT calculations .
- MD simulations : Assess binding stability over time (e.g., RMSD < 2 Å over 100 ns) .
- QSAR models : Relate substituent electronegativity (e.g., nitro groups) to IC₅₀ values for activity prediction .
Basic: What storage conditions ensure compound stability?
Answer:
- Temperature : Store at -20°C in amber vials to prevent photodegradation .
- Humidity : Use desiccants to avoid hydrolysis of the amide bond .
- Solvent : Dissolve in anhydrous DMSO for long-term storage, avoiding aqueous buffers with pH extremes .
Advanced: How can structural modifications enhance metabolic stability?
Answer:
- Isosteric replacement : Substitute the methoxy group with a trifluoromethoxy (-OCF₃) group to resist cytochrome P450 oxidation .
- Steric hindrance : Introduce bulky substituents (e.g., tert-butyl) near labile sites to shield from enzymatic cleavage .
- Prodrug design : Convert the dimethylamino group to a phosphate ester for pH-dependent activation in target tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
